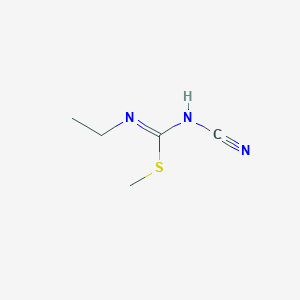

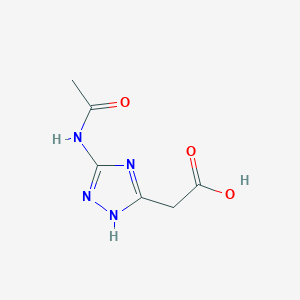

![molecular formula C7H7N3O B1276005 7-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-醇 CAS No. 5217-59-4](/img/structure/B1276005.png)

7-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

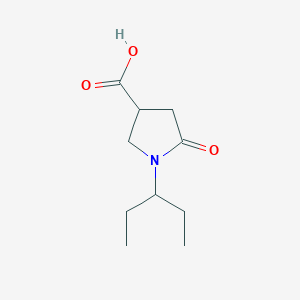

The compound "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol" is a derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold, which is a structure of interest due to its biological significance. The [1,2,4]triazolo[1,5-a]pyridine core is known for its presence in compounds with various biological activities, including the potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization as mentioned in one of the studies .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyridine derivatives has been achieved through different methods. One approach involves the regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are closely related to the compound of interest . Another method includes a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features high yields and short reaction times . Additionally, a three-component condensation has been used to synthesize (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For instance, the molecular structure of a methoxy-methyl derivative was determined using single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide insights into the bond lengths, bond angles, torsion angles, and vibrational assignments that could be relevant to the molecular structure analysis of "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol".

Chemical Reactions Analysis

Chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives have been explored in various studies. For example, the reaction of 7-aminotriazolopyridines with sulfuric acid and bromine has been shown to yield hydroxyalkylpyridines and brominated pyridines, respectively . The lithiation reactions of triazolopyridines have also been described, leading to various 7-substituted derivatives upon reaction with electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have been characterized through different analytical techniques. The vibrational dynamics and molecular structure of triazolopyridines and their methyl-derivatives have been determined using DFT calculations, which provide information on vibrational energy levels and potential energy distribution . The crystal and molecular structures, as well as IR and Raman spectra of related compounds, have been studied to understand their vibrational characteristics and the role of hydrogen bonding in the formation of these compounds .

科学研究应用

药代动力学性质的优化

一项研究描述了新型 4-(R)-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的合成和临床前表征,它们是有效且选择性强的脑穿透 P2X7 拮抗剂。这些化合物经过优化,显示出优异的药代动力学特征、良好的 CNS 分布,以及口服给药后的强效体内靶标结合。这导致确定了一个用于进一步开发的临床候选物 (Letavic 等人,2017)。

实验和理论研究

另一项研究重点关注类似化合物的结构特征,提供了详细的实验和理论见解。该研究涉及单晶 X 射线衍射、FT-IR 光谱以及使用 Hartree-Fock (HF) 和密度泛函理论 (DFT) 方法的计算。这种综合分析提供了有关该化合物的分子结构和表面性质的宝贵信息 (Gumus 等人,2018)。

合成和反应性

对 1,2,3-三唑并[1,5-a]吡啶鎓 N2-二氰亚甲基及其与炔二极性亲二烯体的反应的合成和结构的研究已得到记录。这项研究有助于理解三唑并吡啶的反应性及其在创建具有特定性质的新分子中的潜力 (Abarca 等人,1996)。

潜在的螯合配体和发光传感器

进一步的探索导致合成新型三唑并吡啶作为潜在的螯合配体或发光传感器。这项研究将三唑并吡啶的应用扩展到传感器技术领域,展示了它们在药物之外的多功能性 (Abarca 等人,2004)。

抗菌活性

另一项研究合成了新型噻唑-[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶-9-腈衍生物并评估了它们的抗菌活性。结果表明对测试的微生物具有显着的生物活性,证明了这些化合物在解决抗生素耐药性方面的潜力 (Suresh 等人,2016)。

未来方向

属性

IUPAC Name |

7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZYFKSIVQROCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=C1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406631 |

Source

|

| Record name | SBB059274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol | |

CAS RN |

848316-23-4, 5217-59-4 |

Source

|

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB059274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

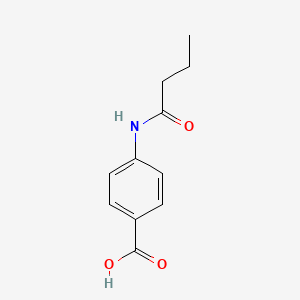

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

acetic acid](/img/structure/B1275947.png)

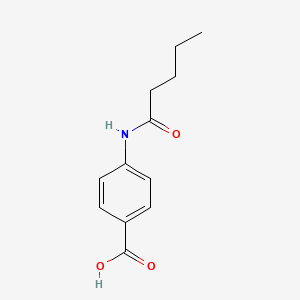

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)